molecular formula C12H23NO4 B1524131 tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1049677-41-9

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B1524131
CAS No.: 1049677-41-9
M. Wt: 245.32 g/mol
InChI Key: YOYWIKXSQOIMTP-UHFFFAOYSA-N
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Description

It is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid physical form . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves several steps. One common method includes the protection of the hydroxyl group followed by the formation of the morpholine ring. The reaction conditions typically involve the use of tert-butyl chloroformate (Boc) as a protecting group and various catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYWIKXSQOIMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149918
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-41-9
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Reactant of Route 6
tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

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